Seletalisib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

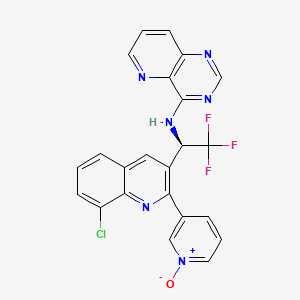

a phosphatidylinositol 3-kinase delta inhibitor; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLJHGXOFYUARS-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362850-20-1 | |

| Record name | Seletalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELETALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Seletalisib's Mechanism of Action in T-Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seletalisib (UCB5857) is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the signaling pathways that govern the development, differentiation, and function of leukocytes. In T-lymphocytes, this compound exerts significant immunomodulatory effects by disrupting the PI3K/Akt/mTOR signaling cascade. This guide provides an in-depth technical overview of the mechanism of action of this compound in T-cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction to this compound and PI3Kδ in T-Cell Biology

The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in adaptive immunity. Upon T-cell receptor (TCR) and co-stimulatory molecule engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn activates the mammalian target of rapamycin (mTOR). This signaling axis is fundamental for T-cell proliferation, survival, differentiation into distinct effector lineages (such as Th1, Th2, and Th17), and the production of inflammatory cytokines.

This compound, as a selective PI3Kδ inhibitor, competitively binds to the ATP-binding pocket of the p110δ catalytic subunit, effectively blocking the downstream signaling cascade. This targeted inhibition modulates T-cell responses, making this compound a promising therapeutic agent for various autoimmune and inflammatory diseases.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The primary mechanism of action of this compound in T-cells is the direct inhibition of PI3Kδ, leading to a reduction in the phosphorylation and activation of Akt and its downstream target, S6 ribosomal protein (a substrate of the mTORC1-activated S6 kinase). This disruption of a central signaling hub has profound consequences on T-cell function.

Signaling Pathway Diagram

Caption: this compound inhibits PI3Kδ, blocking the downstream Akt/mTOR pathway in T-cells.

Quantitative Effects of this compound on T-Cell Function

Preclinical and clinical studies have quantified the inhibitory effects of this compound on various aspects of T-cell function.

| Parameter | Assay | Cell Type | Effect of this compound | Reference |

| T-Cell Differentiation & Function | In vitro functional assays | Human T-cells | Potent inhibition with an IC50 range of 2–31 nM | [1] |

| pAKT Phosphorylation | Phospho-flow cytometry | T-cell blasts from APDS1 patients | Inhibition with an IC50 range of 21 (7–50) nM | [2] |

| pAKT Phosphorylation | Phospho-flow cytometry | T-cell blasts from APDS2 patients | Inhibition with an IC50 range of 28 (20–33) nM | [2] |

| T-Cell Differentiation | In vitro differentiation assays | Human T-cells | Inhibited differentiation into Th1, Th2, and Th17 subtypes (quantitative data on percentage reduction not specified) | [2] |

| Cytokine Production | In vitro stimulation assays | Activated human T-cells | Blocks production of several cytokines (specific percentage reduction for individual cytokines not detailed) | [3] |

| Th17 Cell Function | Co-culture with synovial fibroblasts | Supernatant from human Th17 cells | Supernatant from this compound (100 nM)-treated Th17 cells showed reduced potency in inducing IL-6 and IL-8 production by fibroblasts | [4] |

| Senescent CD8 T-cells | Flow cytometry | Human CD8 T-cells from APDS patients | Decreased percentages of senescent CD8 T-cells during treatment | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on T-cell function.

T-Cell Activation and Proliferation Assay (CFSE-based)

This assay is used to assess the impact of this compound on the proliferative capacity of T-cells following activation.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each generation. This allows for the tracking of cell proliferation by flow cytometry.

Detailed Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify CD3+ T-cells using magnetic-activated cell sorting (MACS) if required.

-

CFSE Labeling: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE dye (e.g., from CellTrace™ CFSE Cell Proliferation Kit) to a final concentration of 1-5 µM. Incubate for 10-20 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS). Wash the cells three times with culture medium.

-

Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well. Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours. Stimulate the T-cells with anti-CD3 (e.g., clone OKT3, 1-5 µg/mL) and anti-CD28 (e.g., clone CD28.2, 1-2 µg/mL) antibodies.

-

Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) and a viability dye (to exclude dead cells). Acquire data on a flow cytometer.

-

Data Analysis: Gate on the live, singlet lymphocyte population, and then on CD4+ or CD8+ T-cells. Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.

Intracellular Cytokine Staining and T-Helper Cell Differentiation Assay

This protocol is designed to measure the effect of this compound on cytokine production and the differentiation of naive CD4+ T-cells into Th1, Th2, and Th17 subsets.

Principle: T-cells are stimulated in the presence of a protein transport inhibitor, which causes cytokines to accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies specific for different cytokines and lineage-defining transcription factors.

Detailed Methodology:

-

T-Cell Culture and Differentiation: Isolate naive CD4+ T-cells (CD4+CD45RA+). Culture the cells in the presence of anti-CD3/CD28 antibodies and polarizing cytokines for 3-5 days.

-

Th1 conditions: IL-12 and anti-IL-4 antibody.

-

Th2 conditions: IL-4 and anti-IFN-γ antibody.

-

Th17 conditions: TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 antibodies. Include varying concentrations of this compound or vehicle control in the culture medium.

-

-

Restimulation and Cytokine Accumulation: Restimulate the differentiated T-cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Wash the cells and stain for surface markers (e.g., CD4) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. Permeabilize the cells using a permeabilization buffer (e.g., containing saponin or a mild detergent).

-

Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against key cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17) for 30-60 minutes at room temperature.

-

Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.

-

Data Analysis: Gate on the CD4+ T-cell population and analyze the expression of the different cytokines and transcription factors to determine the percentage of each T-helper cell subset.

Phospho-Flow Cytometry for PI3K Pathway Analysis

This method allows for the measurement of the phosphorylation status of key signaling proteins within the PI3K pathway at a single-cell level.

Principle: Cells are fixed and permeabilized to allow for the entry of antibodies that specifically recognize the phosphorylated forms of intracellular proteins, such as Akt and S6.

Detailed Methodology:

-

Cell Stimulation: Isolate T-cells and rest them in serum-free media. Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes). Include a pre-treatment step with this compound or vehicle control.

-

Fixation: Immediately fix the cells with pre-warmed paraformaldehyde-based fixation buffer for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with ice-cold methanol for at least 30 minutes on ice.

-

Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4) and intracellular phospho-proteins (e.g., anti-pAkt (Ser473), anti-pS6 (Ser235/236)).

-

Flow Cytometry Analysis: Acquire data on a flow cytometer.

-

Data Analysis: Gate on the T-cell population of interest and analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the level of protein phosphorylation.

Visualizing Experimental and Logical Workflows

Experimental Workflow: T-Cell Proliferation Assay

Caption: A streamlined workflow for assessing T-cell proliferation using CFSE dye.

Logical Relationship: this compound's Impact on T-Cell Subsets

Caption: this compound inhibits the differentiation of naive T-cells into key effector subsets.

Conclusion

This compound's mechanism of action in T-cells is centered on the selective inhibition of PI3Kδ, a critical node in T-cell signaling. This targeted approach effectively dampens T-cell activation, proliferation, differentiation into pro-inflammatory subsets, and cytokine production. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the immunomodulatory properties of this compound and other PI3Kδ inhibitors. Further research to precisely quantify the effects on specific cytokine profiles and T-cell subset population dynamics will continue to refine our understanding of this important therapeutic agent.

References

Seletalisib: A Technical Deep Dive into Potent and Selective PI3Kδ Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seletalisib (UCB5857) is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K family of lipid kinases plays a crucial role in intracellular signaling pathways that govern cell growth, proliferation, survival, and differentiation. The Class I PI3K isoforms (α, β, γ, and δ) are of particular interest in drug development. While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is predominantly restricted to leukocytes. This leukocyte-specific expression of PI3Kδ makes it an attractive therapeutic target for a range of immune-mediated inflammatory diseases and hematological malignancies. This compound has been investigated in various preclinical and clinical settings, demonstrating its potential to modulate immune responses by specifically targeting the PI3Kδ signaling cascade. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: ATP-Competitive Inhibition of PI3Kδ

This compound exerts its inhibitory effect through an ATP-competitive mechanism.[1] It binds to the ATP-binding pocket of the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The generation of PIP3 is a critical step in the activation of the PI3K/AKT/mTOR signaling pathway. By blocking this step, this compound effectively curtails the downstream signaling cascade that is crucial for the function and survival of various immune cells, particularly B-lymphocytes.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay Type | Notes |

| PI3Kδ IC50 | 12 nM | Biochemical Assay | Potent inhibition of the target enzyme. |

| PI3Kδ IC50 | 15 nM | Cellular Assay (pAKT inhibition in Ramos cells) | Demonstrates potent target engagement in a cellular context. |

| Selectivity vs. PI3Kα | >300-fold | Biochemical Assay | High selectivity against the ubiquitously expressed alpha isoform. |

| Selectivity vs. PI3Kβ | ~30-fold | Biochemical Assay | Moderate selectivity against the beta isoform. |

| Selectivity vs. PI3Kγ | ~24-fold | Biochemical Assay | Moderate selectivity against the gamma isoform. |

| T-cell Differentiation & Function IC50 | 2 - 31 nM | In vitro cell-based assays | Potent inhibition of various T-cell functions.[2] |

| B-cell Activation & Proliferation IC50 | 16 - 49 nM | In vitro cell-based assays | Effective blockade of B-cell responses.[2] |

Table 2: Clinical Pharmacokinetics of this compound

| Parameter | Value | Study Population | Notes |

| Time to Maximum Concentration (Tmax) | 1.8 - 4.0 hours | Healthy Volunteers | Rapid oral absorption.[3] |

| Apparent Terminal Half-life (t1/2) | 17.7 - 22.4 hours | Healthy Volunteers & Psoriasis Patients | Supports once-daily dosing.[3] |

Table 3: Clinical Efficacy of this compound in Primary Sjögren's Syndrome (Phase 2, NCT02610543)

| Endpoint | This compound (n=13) | Placebo (n=14) | p-value | Notes |

| Change from Baseline in ESSDAI Score at Week 12 | -5.4 (1.7) | -2.8 (1.5) | 0.266 | A trend towards improvement was observed, though not statistically significant due to early study termination. |

| Difference vs. Placebo in ESSPRI Score at Week 12 | -1.55 (95% CI: -3.39, 0.28) | - | - | A measure of patient-reported symptoms. |

| Patients with ≥3 point reduction in ESSDAI at Week 12 | 66.7% | 54.5% | - | A higher proportion of responders in the this compound group. |

ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index; ESSPRI: EULAR Sjögren's Syndrome Patient Reported Index. Data are presented as mean (SE) where applicable.

Table 4: Clinical Observations in Activated PI3Kδ Syndrome (APDS) (Phase 1b)

| Clinical Feature | Observation | Number of Patients |

| Peripheral Lymphadenopathy | Improved | 2 of 7 |

| Lung Function | Improved | 1 of 7 |

| Thrombocyte Counts | Improved | 1 of 7 |

| Chronic Enteropathy | Improved | 1 of 7 |

| Transitional B-cells | Decreased | - |

| Naïve B-cells | Increased | - |

| Senescent CD8+ T-cells | Decreased | - |

This was an open-label, exploratory study with a small number of patients.[4][5]

Key Experimental Protocols

The evaluation of this compound's mechanism of action and efficacy has relied on a suite of specialized experimental techniques. Below are detailed methodologies for the key experiments cited.

Phospho-flow Cytometry for pAKT and pS6 Analysis

Objective: To quantify the phosphorylation status of key downstream effectors of the PI3K pathway, namely AKT (at Ser473) and ribosomal protein S6 (at Ser235/236), in specific immune cell populations.

Methodology:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Stimulation: Cells are stimulated with appropriate activators to induce PI3K signaling. For B-cells, this can be achieved using anti-IgM antibodies. For T-cells, anti-CD3/CD28 antibodies or specific antigens can be used. A negative control (unstimulated) and a positive control are included.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control prior to stimulation.

-

Fixation: Immediately following stimulation, cells are fixed with a formaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins.

-

Permeabilization: Cells are permeabilized using a methanol-based or saponin-based buffer to allow antibodies to access intracellular targets.

-

Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. This includes antibodies specific for phosphorylated AKT (pAKT) and phosphorylated S6 (pS6), as well as cell surface markers to identify specific lymphocyte subpopulations (e.g., CD19 for B-cells, CD3/CD4/CD8 for T-cells).

-

Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer. The median fluorescence intensity (MFI) of the phospho-specific antibodies within the gated cell populations is quantified to determine the level of protein phosphorylation.

Meso-Scale Discovery (MSD) Assay for Cytokine Profiling

Objective: To measure the concentration of multiple cytokines and chemokines in biological samples (e.g., cell culture supernatants, plasma) to assess the effect of this compound on inflammatory responses.

Methodology:

-

Plate Coating: MSD plates are pre-coated with capture antibodies specific for different cytokines in a patterned array on the bottom of each well.

-

Sample Incubation: Samples (e.g., cell culture supernatants from stimulated immune cells treated with this compound or control) and calibrators are added to the wells and incubated to allow the cytokines to bind to the capture antibodies.

-

Detection Antibody Incubation: A solution containing electrochemiluminescent-labeled detection antibodies (SULFO-TAG™) is added to the wells. These antibodies bind to the captured cytokines, forming a sandwich immunoassay.

-

Washing: The wells are washed to remove any unbound detection antibodies.

-

Reading: A read buffer is added to the wells, and the plate is read on an MSD instrument. An electrical voltage is applied, causing the SULFO-TAG™ labels to emit light. The intensity of the emitted light is proportional to the concentration of the cytokine in the sample.

BioMap® System for Functional Selectivity Profiling

Objective: To assess the functional selectivity of this compound by profiling its effects on a broad range of biological activities in complex, primary human cell-based systems that model various disease states.

Methodology:

-

Cell Systems: The BioMap® platform utilizes a panel of primary human cell-based systems, each designed to model a specific aspect of human disease biology (e.g., inflammation, angiogenesis, fibrosis). These systems are co-cultures of different primary cell types (e.g., endothelial cells and immune cells).

-

Compound Treatment: The cell systems are treated with a range of concentrations of this compound.

-

Stimulation: The cell systems are stimulated with various agents to activate multiple signaling pathways relevant to the disease model.

-

Readout Measurement: After a defined incubation period, the levels of a wide array of protein readouts (e.g., cytokines, chemokines, cell surface receptors, matrix metalloproteinases) are measured using immunoassays.

-

Data Analysis: The changes in the levels of these readouts in response to this compound are compared to a database of profiles from other known drugs. This allows for the generation of a "BioMap profile" for this compound, which provides a comprehensive signature of its biological activities and helps to identify on-target and potential off-target effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the PI3Kδ signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for its evaluation.

Caption: The PI3Kδ signaling pathway, initiated by receptor activation.

Caption: Mechanism of this compound's ATP-competitive inhibition of PI3Kδ.

Caption: A typical drug development workflow for a kinase inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of PI3Kδ that has demonstrated clear target engagement and biological activity in a range of preclinical and clinical studies. Its mechanism of action, centered on the ATP-competitive inhibition of PI3Kδ, leads to the effective suppression of the PI3K/AKT/mTOR signaling pathway in immune cells. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent for immune-mediated diseases. While clinical development is ongoing, the findings from studies in conditions like Sjögren's syndrome and APDS provide valuable insights into its clinical profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of this compound and other PI3Kδ inhibitors. This comprehensive technical overview serves as a valuable resource for researchers and drug development professionals working in the field of immunology and kinase inhibitor therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. First-in-human studies of this compound, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Seletalisib: A Technical Guide to its Discovery and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletalisib (UCB5857) is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] Its discovery represents a targeted approach to modulating the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various immune-inflammatory diseases and hematological malignancies. This technical guide provides an in-depth overview of the discovery, chemical structure, synthesis, and mechanism of action of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the relevant signaling pathway and experimental workflows to support further research and development efforts in this area.

Discovery and Rationale

This compound was developed by UCB Pharma as an orally bioavailable inhibitor of PI3Kδ.[2] The rationale for its development stems from the crucial role of the PI3Kδ isoform in the development, function, and survival of leukocytes, including B cells, T cells, and mast cells. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a known driver in many autoimmune diseases and B-cell malignancies. By selectively targeting the δ isoform, which is predominantly expressed in hematopoietic cells, this compound was designed to offer a more targeted therapeutic approach with a potentially improved safety profile compared to broader PI3K inhibitors.

The discovery process involved a medicinal chemistry program that led to the identification of a potent and selective compound with desirable pharmacokinetic properties.[3]

Chemical Structure and Properties

This compound is a synthetic organic molecule belonging to the class of bipyridines and oligopyridines.

Chemical Name (IUPAC): 3-{8-chloro-3-[(1R)-2,2,2-trifluoro-1-({pyrido[3,2-d]pyrimidin-4-yl}amino)ethyl]quinolin-2-yl}pyridin-1-ium-1-olate

SMILES: FC(F)(F)--INVALID-LINK--C3=CC4=CC=CC(Cl)=C4N=C3C5=CC=C--INVALID-LINK--=C5

Molecular Formula: C₂₃H₁₄ClF₃N₆O

Molecular Weight: 482.85 g/mol

CAS Number: 1362850-20-1

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Synthesis

The synthesis of this compound has been described in patent literature.[4][5] A key step in the synthesis involves the reaction of an appropriate quinoline intermediate with a pyridopyrimidine amine derivative. The general synthetic scheme is outlined below.

Caption: General Synthetic Scheme for this compound.

The process involves reacting a compound of formula (II) with a compound of formula (III) under anhydrous conditions.[4] The patent also describes the preparation of different crystalline forms of this compound, designated as Form B and Form F, which may have different physicochemical properties.[4]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound is an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K.[6] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream signaling proteins, most notably Akt (also known as Protein Kinase B). The subsequent phosphorylation cascade, involving mTOR, regulates a multitude of cellular processes including cell survival, proliferation, differentiation, and trafficking. By blocking this pathway at the level of PI3Kδ, this compound effectively dampens the pro-survival and pro-proliferative signals in leukocytes.

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

Caption: PI3K/Akt/mTOR Signaling Pathway and this compound's Point of Inhibition.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of PI3Kδ with high selectivity over other Class I PI3K isoforms.

| Target | IC₅₀ (nM) | Fold Selectivity vs. PI3Kδ |

| PI3Kδ | 12 | - |

| PI3Kα | >3636 | >303 |

| PI3Kβ | >290 | >24 |

| PI3Kγ | 282 | 23.5 |

Data compiled from publicly available sources.

Pharmacokinetic Properties in Humans

First-in-human studies have characterized the pharmacokinetic profile of this compound in healthy adults.[3]

| Parameter | Value | Study Population |

| Time to Maximum Concentration (tₘₐₓ) | 1.8 - 4.0 hours | Healthy Adults |

| Terminal Half-life (t₁/₂) | 17.7 - 22.4 hours | Healthy Adults |

| Bioavailability | ~97% | Healthy Subjects |

| Plasma Clearance | 1.7 L/h | Healthy Subjects |

| Volume of Distribution | 60.9 L | Healthy Subjects |

Data from studies NCT02303509 and NCT02207595.[3]

Clinical Efficacy and Safety Summary

This compound has been evaluated in several clinical trials for various indications.

| Trial Identifier | Indication | Key Efficacy Findings | Key Safety Findings |

| NCT02610543 | Primary Sjögren's Syndrome | Trend towards improvement in ESSDAI and ESSPRI scores.[7][8] | Higher incidence of adverse events, including serious AEs, compared to placebo, leading to more discontinuations.[8] |

| Phase 1b/Extension | Activated PI3Kδ Syndrome (APDS) | Improvements in lymphadenopathy, lung function, and platelet counts.[9][10] | This compound-related adverse events included increased hepatic enzymes, dizziness, and aphthous ulcers. Serious adverse events included hospitalization and colitis.[9][10] |

| NCT02303509 & NCT02207595 | Healthy Volunteers & Psoriasis | Demonstrated target engagement through inhibition of basophil degranulation.[3] | Generally well-tolerated at lower doses. Higher doses were associated with an increased incidence of rash.[3] |

Key Experimental Protocols

PI3Kδ Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of PI3Kδ.

Methodology:

-

Reagents and Materials: Recombinant human PI3Kδ enzyme, ATP, PIP2 substrate, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute this compound to a range of concentrations. b. In a 384-well plate, add the PI3Kδ enzyme to the kinase buffer. c. Add the diluted this compound or vehicle control to the enzyme mixture and incubate. d. Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate. e. Incubate the reaction at room temperature. f. Stop the reaction and measure the amount of ADP produced using a luminometer.

-

Data Analysis: Calculate the percent inhibition of PI3Kδ activity at each this compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

pAkt Expression Assay in Ramos Cells (Cellular Assay)

Objective: To assess the ability of this compound to inhibit PI3Kδ signaling in a cellular context.

Methodology:

-

Cell Culture: Culture Ramos cells (a human B-lymphocyte cell line) in appropriate media.

-

Treatment: a. Seed Ramos cells in a 96-well plate. b. Treat the cells with varying concentrations of this compound or vehicle control for a specified time. c. Stimulate the B-cell receptor (BCR) pathway using an anti-IgM antibody to induce PI3Kδ activation.

-

Cell Lysis and Protein Quantification: a. Lyse the cells and determine the total protein concentration of the lysates.

-

pAkt Detection: a. Use a phospho-Akt specific ELISA or Western blot to measure the levels of phosphorylated Akt (at Ser473 or Thr308) in the cell lysates.

-

Data Analysis: Normalize the phospho-Akt signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition of Akt phosphorylation at each this compound concentration and determine the IC₅₀ value.

Ex Vivo Basophil Degranulation Assay

Objective: To measure the pharmacodynamic effect of this compound on basophil activation in whole blood.

Methodology:

-

Blood Collection: Collect whole blood from subjects treated with this compound or placebo.

-

Stimulation: a. Aliquot the whole blood into tubes. b. Stimulate the basophils with an anti-IgE antibody or a relevant allergen. Include an unstimulated control.

-

Staining: a. Add fluorescently labeled antibodies against basophil surface markers (e.g., CCR3) and an activation marker (e.g., CD63) to the blood samples. b. Incubate to allow for antibody binding.

-

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

-

Flow Cytometry: a. Acquire the samples on a flow cytometer. b. Gate on the basophil population and quantify the percentage of CD63-positive basophils.

-

Data Analysis: Calculate the percent inhibition of basophil degranulation in the this compound-treated samples compared to the placebo-treated samples.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kδ with a clear mechanism of action. Its development has provided valuable insights into the therapeutic potential of targeting the PI3Kδ isoform in immune-mediated diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and related signaling pathways. While clinical development for some indications has faced challenges, the foundational scientific understanding of this compound's properties remains a significant contribution to the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. First-in-human studies of this compound, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018219772A1 - Crystalline forms of this compound - Google Patents [patents.google.com]

- 5. WO2018219772A1 - Crystalline forms of this compound - Google Patents [patents.google.com]

- 6. This compound: Characterization of a Novel, Potent, and Selective Inhibitor of PI3K δ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase 2 randomized, double-blind, placebo-controlled, proof-of-concept study of oral this compound in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Seletalisib: A Deep Dive into its Inhibitory Effects on B-Cell Function

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective PI3Kδ inhibitor, Seletalisib, with a specific focus on its molecular mechanism and its quantifiable effects on B-cell proliferation and cytokine secretion. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the PI3Kδ pathway in various immunological disorders.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound is a potent, ATP-competitive small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] The expression of PI3Kδ is predominantly restricted to leukocytes, making it a key regulator of immune cell development and function.[1][2] By selectively targeting PI3Kδ, this compound effectively blocks the downstream signaling cascade, most notably the phosphorylation of protein kinase B (AKT).[1][2] This targeted inhibition modulates the activity of immune cells, including B-cells, T-cells, and basophils.[1][3]

The PI3K/AKT/mTOR pathway is central to cellular processes such as growth, proliferation, survival, and differentiation.[4] In B-lymphocytes, activation of the B-cell receptor (BCR) triggers the PI3Kδ pathway, leading to cellular proliferation and antibody production. This compound's inhibition of PI3Kδ disrupts this signaling cascade, thereby attenuating B-cell responses.

Below is a diagram illustrating the this compound-mediated inhibition of the PI3Kδ signaling pathway.

Caption: this compound inhibits PI3Kδ, blocking the downstream AKT/mTOR signaling pathway.

Quantitative Effects on B-Cell Proliferation and Function

Preclinical studies have demonstrated this compound's potent inhibitory effects on B-cell activation and proliferation. The half-maximal inhibitory concentration (IC50) for these processes ranges from 16 to 49 nM.[3] In human whole blood assays, this compound was shown to inhibit the expression of the activation marker CD69 following B-cell activation.[1][2] Clinical studies in patients with Activated PI3Kδ Syndrome (APDS) showed that treatment with this compound led to a decrease in transitional B cells and an increase in naive B cells.[5][6]

| Parameter | Cell Type/System | Method | This compound Concentration | Observed Effect | Reference |

| B-Cell Proliferation | Human B-Cells | Not Specified | IC50: 16-49 nM | Potent inhibition | [3] |

| B-Cell Activation | Human Whole Blood | CD69 Expression | Not Specified | Inhibition of CD69 expression | [1][2] |

| B-Cell Subsets | APDS Patients | Flow Cytometry | 15-25 mg/day | Decreased transitional B-cells, Increased naive B-cells | [5][6] |

| Immunoglobulin Levels | Primary Sjögren's Syndrome Patients | Not Specified | 45 mg/day | Decreased serum IgM and IgG concentrations | [7][8] |

Impact on Cytokine Release

This compound has been shown to inhibit the release of various cytokines from immune cells. While specific data on cytokine release from B-cells is limited in the provided search results, the broader effects on T-cells and other immune cells highlight its anti-inflammatory potential. For instance, this compound blocks the production of several cytokines from activated T-cells and inhibits T-cell differentiation into Th1, Th2, and Th17 subtypes.[2] In a rat model, this compound demonstrated dose-dependent inhibition of anti-CD3-antibody-induced interleukin 2 (IL-2) release.[1][2]

| Cytokine | Cell Type/System | Method | This compound Concentration | Observed Effect | Reference |

| Various Cytokines | Activated Human T-Cells | Not Specified | Not Specified | Blocked production | [1][2] |

| IL-2 | In vivo rat model | Anti-CD3-antibody induction | Dose-dependent | Inhibition of release | [1][2] |

| TNF-α | Rat and Human PBMCs | TCR Activation | IC50: 22 nM (rat), 31 nM (human) | Inhibition of release | [2] |

| IL-5 and IL-13 | T-cells from HDM-allergic donors | Antigen-specific activation | Not Specified | Inhibition of release | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.

B-Cell Proliferation and Activation Assays

A common method to assess B-cell proliferation is through flow cytometry-based assays.

Experimental Workflow: B-Cell Proliferation Assay

Caption: A typical workflow for assessing the impact of this compound on B-cell proliferation.

For B-cell activation, the expression of surface markers like CD69 is measured in whole blood assays using flow cytometry following stimulation of the B-cell receptor.[1][2]

Cytokine Release Assays

Cytokine levels in cell culture supernatants or plasma are typically quantified using immunoassays.

Experimental Workflow: Cytokine Measurement Assay

Caption: A generalized workflow for measuring cytokine release following this compound treatment.

Meso Scale Discovery (MSD) assays are a common high-throughput method for multiplex cytokine analysis.[3]

Phospho-Flow Cytometry for Signaling Pathway Analysis

To determine the effect of this compound on intracellular signaling, phospho-flow cytometry is utilized. This technique allows for the measurement of phosphorylated proteins, such as AKT and S6, at the single-cell level.[3]

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of B-cell activity through its selective inhibition of PI3Kδ. The preclinical and clinical data gathered to date provide a strong rationale for its continued development in the treatment of B-cell malignancies and autoimmune diseases characterized by dysregulated B-cell function and pro-inflammatory cytokine secretion.[1][2] Future research should aim to further delineate the specific cytokine profiles modulated by this compound in different B-cell subsets and to explore its therapeutic efficacy in a broader range of immunological disorders. The favorable safety and tolerability profile observed in early clinical trials supports its continued investigation.

References

- 1. This compound: Characterization of a Novel, Potent, and Selective Inhibitor of PI3K δ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ard.bmj.com [ard.bmj.com]

- 4. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phase 2 randomized, double-blind, placebo-controlled, proof-of-concept study of oral this compound in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Seletalisib's Impact on Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletalisib (UCB5857) is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1] The expression of PI3Kδ is predominantly restricted to leukocytes, making it a key regulator of both innate and adaptive immune responses.[1][2] Dysregulation of the PI3Kδ signaling pathway is implicated in various autoimmune diseases and B-cell malignancies.[1][3] This technical guide provides an in-depth overview of the impact of this compound on the immune system, summarizing key quantitative data, detailing experimental methodologies for assessing its effects, and illustrating the core signaling pathways involved.

Introduction: The PI3Kδ Signaling Pathway in Immunity

The PI3K family of lipid kinases plays a crucial role in signal transduction downstream of a variety of cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), cytokine receptors, and G-protein coupled receptors (GPCRs).[4][5] Class I PI3Ks, which include the p110δ isoform, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins involved in cell survival, proliferation, differentiation, and trafficking.[4][7]

Given its restricted expression in hematopoietic cells, PI3Kδ is a critical node in the regulation of immune cell function.[5] Its inhibition by this compound offers a targeted therapeutic approach to modulate immune responses in inflammatory and autoimmune conditions.[6]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K.[1] By blocking the kinase activity of PI3Kδ, this compound prevents the generation of PIP3. This leads to a reduction in the activation of downstream signaling molecules, including the phosphorylation of Akt and ribosomal protein S6 (S6).[8][9] This inhibition of the PI3Kδ/Akt/mTOR pathway is the primary mechanism through which this compound exerts its immunomodulatory effects.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. mucosalimmunology.ch [mucosalimmunology.ch]

- 4. turkishimmunology.org [turkishimmunology.org]

- 5. Neutrophil Oxidative Burst Assay (DHR) | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 7. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Frontiers | Towards an FDA-cleared basophil activation test [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Seletalisib: A Technical Guide for the Investigation of Activated PI3Kδ Syndrome (APDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Phosphoinositide 3-Kinase Delta (PI3Kδ) Syndrome (APDS), also known as PASLI disease, is a rare primary immunodeficiency characterized by immune dysregulation, recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[1][2][3] The disease stems from gain-of-function (GOF) mutations in the PIK3CD gene (encoding the p110δ catalytic subunit of PI3Kδ), defining APDS1, or loss-of-function (LOF) mutations in the PIK3R1 gene (encoding the p85α regulatory subunit), defining APDS2.[1][4][5][6] Both genetic variants lead to the hyperactivation of the PI3K/AKT/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, survival, and differentiation, particularly in leukocytes.[1][2][7][8]

Seletalisib (formerly UCB-5857) is a potent and selective small-molecule inhibitor of the PI3Kδ isoform.[9][10][11] Its high selectivity for the δ-isoform, which is predominantly expressed in hematopoietic cells, makes it a valuable tool for studying the specific pathological consequences of PI3Kδ overactivation in APDS and a potential therapeutic agent for mitigating its clinical manifestations.[7][12] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

The Class IA PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). In a resting state, the p85α subunit inhibits the catalytic activity of p110δ.[2] Upon activation by upstream signaling, this inhibition is relieved, allowing p110δ to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn activate the mTOR pathway, leading to cell growth and proliferation.[1][2]

In APDS, this pathway is constitutively active.

-

APDS1: GOF mutations in PIK3CD render the p110δ subunit intrinsically hyperactive.[1]

-

APDS2: LOF mutations in PIK3R1 impair the p85α subunit's ability to inhibit p110δ, resulting in its overactivation.[1][4][5]

This compound exerts its effect by selectively binding to the ATP-binding site of the p110δ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the entire downstream signaling cascade. This targeted inhibition normalizes the pathological hyperactivation of the pathway observed in APDS patient cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and clinical effects of this compound in the context of APDS.

Table 1: this compound In Vitro Potency and Selectivity

| Target | IC50 Value (nM) | Selectivity vs. PI3Kδ | Reference |

|---|---|---|---|

| PI3Kδ | 12 | - | [9] |

| PI3Kγ | - | 24-fold | [9] |

| PI3Kα | - | >303-fold | [9] |

| PI3Kβ | - | >303-fold | [9] |

| T Cell Differentiation & Function | 2 - 31 | - | [12] |

| B Cell Activation & Proliferation | 16 - 49 | - | [12] |

| Ramos Cell p-AKT Inhibition | 15 | - | [9] |

| APDS1 T Cell Blast p-AKT Inhibition | 8 (Geometric Mean) | - | [10] |

| APDS2 T Cell Blast p-AKT Inhibition | 13 (Geometric Mean) | - |[10] |

Table 2: Clinical and Immunological Effects of this compound in APDS Patients (Phase 1b Open-Label Study) A 12-week study involving 7 patients (3 APDS1, 4 APDS2) with a median age of 15 years, receiving 15-25 mg/day this compound.[10][11]

| Parameter | Observation | Number of Patients Affected | Reference |

| Clinical Improvements | |||

| Peripheral Lymphadenopathy | Improved | 2 of 7 | [10][11] |

| Lung Function | Improved | 1 of 7 | [10][11] |

| Thrombocyte Counts | Improved | 1 of 7 | [10][11] |

| Chronic Enteropathy | Improved | 1 of 7 | [10][11] |

| Immunological Changes | |||

| Transitional B Cells | Decreased Percentage | - | [10][11] |

| Naive B Cells | Increased Percentage | - | [10][11] |

| Senescent CD8+ T Cells | Decreased Percentage | - | [10][11] |

| p-S6+ CD19+ B Cells | Decreased from baseline | - | [10] |

Table 3: Safety and Tolerability of this compound in APDS (Phase 1b Study)

| Event Type | Adverse Events Reported | Number of Patients Affected | Reference |

|---|---|---|---|

| This compound-Related Adverse Events | Hepatic enzyme increase, dizziness, aphthous ulcer, arthralgia, arthritis, increased appetite, increased weight, restlessness, tendon disorder, potential drug-induced liver injury. | 4 of 7 | [10][11] |

| Serious Adverse Events | Hospitalization, colitis, potential drug-induced liver injury. | 3 of 7 |[10][11] |

Visualizations: Pathways and Workflows

References

- 1. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activated PI3Kδ syndrome – reviewing challenges in diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3Kδ inhibition treatment of APDS: efficacy, safety and tolerability of targeted therapy with leniolisib | Italian Journal of Pediatric Allergy and Immunology [riaponline.it]

- 5. all-imm.com [all-imm.com]

- 6. An updated review on activated PI3 kinase delta syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-human studies of this compound, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ard.bmj.com [ard.bmj.com]

Methodological & Application

Seletalisib Experimental Protocol for In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Seletalisib, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The following protocols and data are intended to facilitate research into the cellular effects of this compound, particularly in the context of immunology and oncology.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kδ, an enzyme predominantly expressed in hematopoietic cells.[1] PI3Kδ is a key component of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival, proliferation, differentiation, and trafficking.[2][3] By selectively targeting PI3Kδ, this compound effectively blocks the phosphorylation and subsequent activation of Akt, a central node in this pathway.[2] This inhibition ultimately leads to the modulation of downstream cellular processes, including the induction of apoptosis and the suppression of cell proliferation, particularly in B-cell malignancies.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound and the related PI3Kδ inhibitor, Idelalisib.

Table 1: this compound In Vitro Inhibitory Activity

| Target/Process | Cell Type/System | IC50/EC50 | Reference |

| PI3Kδ | Biochemical Assay | 19 nM | [1] |

| B-cell Proliferation | Human B-cells | 6 nM | [1] |

| Basophil Activation (CD69) | Human Basophils | 8.9 nM | [1] |

Table 2: Idelalisib IC50 Values in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1-7 |

| RPMI-8226 | Multiple Myeloma | 1-7 |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | 1-7 |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 1-7 |

| Pre-B ALL (Patient-derived) | B-cell Acute Lymphoblastic Leukemia | 7-13 |

| T-ALL (Patient-derived) | T-cell Acute Lymphoblastic Leukemia | 7-13 |

Note: Data for Idelalisib, a clinically approved PI3Kδ inhibitor, is provided as a reference due to the limited availability of a broad cancer cell line panel for this compound in the public domain.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating this compound in vitro.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological effects of this compound.

Cell Viability Assay (MTT/XTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cells (e.g., lymphoma, leukemia cell lines)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

For MTT assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

-

For XTT assay:

-

Add 50 µL of the XTT labeling mixture to each well and incubate for 4-18 hours at 37°C.[5]

-

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-Akt (Ser473)

This protocol is for detecting the phosphorylation status of Akt, a direct downstream target of PI3K.

Materials:

-

Target cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody (diluted in blocking buffer) overnight at 4°C.[6][7][8]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total Akt antibody as a loading control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cells

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described in the cell viability assay.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

T-Cell Proliferation Assay (CFSE)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

This compound

-

CFSE (Carboxyfluorescein succinimidyl ester) dye

-

Complete RPMI-1640 medium

-

T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)

-

FACS buffer

-

Flow cytometer

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label the cells with CFSE at a final concentration of 1-5 µM in serum-free medium for 10 minutes at 37°C.[10][11]

-

Quench the staining by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

-

Add this compound at various concentrations.

-

Stimulate the cells with T-cell activators.

-

Incubate the plate for 3-5 days at 37°C and 5% CO2.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

-

Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

References

- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 6. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mucosalimmunology.ch [mucosalimmunology.ch]

Application Notes and Protocols for Seletalisib in a Rat Model of Inflammation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Seletalisib, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in an in vivo rat model of inflammation.

Introduction

This compound (UCB-5857) is a small molecule inhibitor of PI3Kδ with high selectivity over other PI3K isoforms. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in immune cell signaling, making it a key target for inflammatory and autoimmune diseases. These notes provide data and methodologies for the application of this compound in a rat model of T-cell activation-induced inflammation.

Data Presentation

The following table summarizes the dosage of this compound and its effect on Interleukin-2 (IL-2) release in a rat model of inflammation induced by an anti-CD3 antibody.

| Dose (mg/kg) | Route of Administration | Vehicle | Effect on IL-2 Release |

| 0.1 | Oral Gavage | Not Specified | Significant Inhibition |

| 0.3 | Oral Gavage | Not Specified | Significant Inhibition |

| 1 | Oral Gavage | Not Specified | Almost Complete Inhibition |

| 3 | Oral Gavage | Not Specified | Almost Complete Inhibition |

| 10 | Oral Gavage | Not Specified | Almost Complete Inhibition |

Data extracted from a study on the in vivo effects of this compound in a rat model of anti-CD3-antibody-induced IL-2 release.[1]

Signaling Pathway

This compound selectively inhibits the PI3Kδ isoform, a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for the proliferation, survival, and activation of immune cells, particularly B-cells and T-cells. By inhibiting PI3Kδ, this compound effectively blocks the phosphorylation of Akt, a downstream signaling molecule, thereby attenuating the inflammatory cascade.[1][2][3]

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental Protocols

In Vivo Rat Model of Anti-CD3 Antibody-Induced IL-2 Release

This protocol describes the induction of T-cell activation and subsequent IL-2 release in rats, a model used to evaluate the in vivo efficacy of immunosuppressive agents like this compound.

Materials:

-

This compound (UCB-5857)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Anti-CD3 antibody (clone 145-2C11 is commonly used in murine models and a rat-specific equivalent should be used)

-

Male Lewis rats (or other appropriate strain), 8-10 weeks old

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

ELISA kit for rat IL-2

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, prepare the required doses (0.1, 0.3, 1, 3, and 10 mg/kg) by diluting the stock solution.

-

Dosing:

-

Induction of IL-2 Release:

-

Prepare the anti-CD3 antibody solution in sterile saline.

-

Administer the anti-CD3 antibody intravenously (e.g., via the tail vein) to the rats. The exact dose of the antibody should be determined from literature or pilot studies to induce a robust but sub-lethal IL-2 release.

-

-

Blood Collection:

-

At a predetermined time point post-anti-CD3 antibody administration (e.g., 2-4 hours, based on kinetic studies), collect blood samples from the rats under anesthesia.

-

Collect blood into tubes containing an anticoagulant and process to obtain plasma.

-

-

IL-2 Measurement:

-

Measure the concentration of IL-2 in the plasma samples using a commercially available rat IL-2 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the IL-2 levels in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of this compound.

-

Experimental Workflow

The following diagram illustrates the workflow for the in vivo rat model of anti-CD3 antibody-induced IL-2 release.

Caption: Workflow for the in vivo rat inflammation model.

References

Seletalisib: In Vitro B-Cell Activation Assays - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seletalisib (UCB-5857) is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] The expression of PI3Kδ is primarily restricted to leukocytes, making it an attractive therapeutic target for B-cell malignancies and autoimmune diseases.[2][3] In vitro B-cell activation assays are crucial tools for characterizing the pharmacological effects of PI3Kδ inhibitors like this compound. These assays allow for the quantitative assessment of a compound's ability to modulate various stages of B-cell activation, from initial signaling events to proliferation and effector function.[4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound in inhibiting B-cell activation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kδ.[1][2][3] Upon B-cell receptor (BCR) engagement by an antigen or stimulating antibody (e.g., anti-IgM), a signaling cascade is initiated. PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Protein Kinase B (AKT). The activation of AKT is a critical step that promotes cell survival, proliferation, and differentiation. By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby preventing the phosphorylation and activation of AKT and ultimately suppressing B-cell activation and proliferation.[1][2]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound in various B-cell related assays.

| Assay Type | Cell Type | Stimulation | Measured Parameter | IC50 Value | Reference |

| Biochemical Kinase Assay | Enzyme Assay | ATP | PI3Kδ activity | 12 nM | [1] |

| AKT Phosphorylation | Ramos B-cell line | anti-IgM | p-AKT (Ser473) | 15 nM | [1] |

| B-Cell Proliferation | Human B-cells | - | Proliferation | 16-49 nM | [5] |

| CD69 Expression | Human Whole Blood | B-cell activation | CD69 expression | - | [2][3] |

| Cytokine Release | Human B-cells | - | Cytokine levels | - | [2][3] |

Experimental Protocols

B-Cell Isolation from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of untouched human B-cells from PBMCs using a negative selection method.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

Human B-Cell Isolation Kit (Negative Selection)

-

50 mL conical tubes

-

Centrifuge

Protocol:

-

Dilute whole blood with an equal volume of PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.

-

Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet and proceed with the B-cell isolation kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-B cells, followed by the addition of magnetic particles and removal of the labeled cells using a magnet.

-

The resulting untouched B-cells are ready for use in downstream assays.

B-Cell Proliferation Assay using CFSE

This assay measures B-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) over subsequent cell divisions.

Materials:

-

Isolated human B-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

CFSE stock solution (5 mM in DMSO)

-

B-cell stimuli (e.g., anti-IgM, CD40L, IL-4)

-

This compound

-

96-well culture plates

-

Flow cytometer

Protocol:

-

Resuspend isolated B-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold culture medium.

-

Wash the cells twice with complete culture medium.

-

Resuspend the CFSE-labeled B-cells in complete culture medium and plate in a 96-well plate.

-

Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Stimulate the B-cells with an appropriate combination of stimuli (e.g., anti-IgM + IL-4).

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry. CFSE fluorescence is typically detected in the FITC channel.

-

Proliferation is measured by the decrease in CFSE fluorescence, with each peak representing a successive generation of divided cells.

CD69 Expression Assay by Flow Cytometry

CD69 is an early activation marker expressed on B-cells following stimulation.[4] This assay measures the inhibition of CD69 expression by this compound.

Materials:

-

Isolated human B-cells or human whole blood

-

RPMI-1640 medium

-

B-cell stimulus (e.g., anti-IgM)

-

This compound

-

Fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies

-

FACS tubes

-

Flow cytometer

Protocol:

-

Plate isolated B-cells or whole blood in FACS tubes.

-

Add this compound at various concentrations. Include a vehicle control.

-

Stimulate the cells with anti-IgM and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the cells with FACS buffer (PBS + 2% FBS).

-

Stain the cells with anti-CD19 and anti-CD69 antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

If using whole blood, lyse the red blood cells using a lysis buffer.

-

Resuspend the cell pellet in FACS buffer and acquire data on a flow cytometer.

-

Gate on the CD19+ B-cell population and quantify the percentage of CD69+ cells and the mean fluorescence intensity (MFI) of CD69.

AKT Phosphorylation Assay by Flow Cytometry

This assay directly measures the inhibition of a key downstream target of PI3Kδ.

Materials:

-

Isolated human B-cells (e.g., Ramos cell line or primary B-cells)

-

Serum-free RPMI-1640 medium

-

B-cell stimulus (e.g., anti-IgM)

-

This compound

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated anti-CD19 and anti-phospho-AKT (Ser473) antibodies

-

FACS tubes

-

Flow cytometer

Protocol:

-

Starve the B-cells in serum-free medium for 2-4 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with anti-IgM for 15-30 minutes at 37°C.

-

Immediately fix the cells with a fixation buffer to preserve the phosphorylation state.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain the cells with anti-CD19 and anti-phospho-AKT (Ser473) antibodies.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Gate on the CD19+ B-cell population and quantify the MFI of phospho-AKT.

Conclusion

The in vitro assays described provide a robust framework for characterizing the inhibitory activity of this compound on B-cell activation. By employing a combination of these methods, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for B-cell-mediated diseases. Consistent and reproducible data from these assays are essential for advancing drug development programs.

References

- 1. akadeum.com [akadeum.com]

- 2. Isolation of human monoclonal antibodies from peripheral blood B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Isolation of Untouched Human B Cells by Depletion of Non-B Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

Troubleshooting & Optimization

Troubleshooting Seletalisib insolubility in cell culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Seletalisib insolubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A1: This is a common issue with hydrophobic compounds like this compound. When the DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the dramatic change in solvent polarity can cause the compound to fall out of solution.

Troubleshooting Steps:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[1]

-

Pre-warming Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution. This can help improve solubility.[2]

-

Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed medium, vortex gently, and then add this to the rest of your culture medium.

-